2-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
“2-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Scientific Research Applications
Chemical Properties and Synthesis
Compounds containing the thiazole ring, such as "2-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide", exhibit a variety of chemical properties that make them valuable for scientific research. The synthesis of these compounds often involves the reaction of chloral with substituted anilines, leading to a range of products depending on the type of amine and reaction conditions used. For instance, the reaction between chloral and substituted anilines can yield N,N'-β,β,β-trichloroethylidene-bis-substituted anilines or N-arylaminoalcohols, depending on the solvent used (Issac & Tierney, 1996). This synthetic versatility is essential for the development of novel compounds with potential therapeutic applications.
Pharmacological Evaluation and Molecular Docking Studies
Benzofused thiazole derivatives have been explored for their antioxidant and anti-inflammatory activities. The synthesis of these compounds and their evaluation for in vitro antioxidant and anti-inflammatory activities highlight the therapeutic potential of thiazole-based structures. Some synthesized benzofused thiazole derivatives showed significant anti-inflammatory activity compared to standard references, demonstrating the relevance of thiazole compounds in designing new anti-inflammatory agents (Raut et al., 2020).
Advancements in Medicinal Chemistry
The benzothiazole nucleus is a pivotal moiety in several biologically active compounds, offering a broad spectrum of activities with less toxic effects. Research on benzothiazole derivatives, including antimicrobial, analgesic, anti-inflammatory, and antitumor activities, underscores the importance of this scaffold in medicinal chemistry. The structure of many potent drugs incorporates the benzothiazole skeleton, reflecting its potential for future therapeutic applications (Sumit, Kumar, & Mishra, 2020).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular forces . The orientation of the thiazole ring towards the target site can be influenced by the substituents at positions 2 and 4 .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways, often resulting in the inhibition or activation of certain enzymes or receptors .
Pharmacokinetics
Thiazole derivatives are generally known to have good bioavailability and are often well absorbed and distributed in the body .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, often resulting in the inhibition or activation of certain enzymes or receptors, leading to various downstream effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
2-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2OS/c23-18-14-8-7-13-17(18)21(26)25-22-24-19(15-9-3-1-4-10-15)20(27-22)16-11-5-2-6-12-16/h1-14H,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWITLWZUWSOPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide |
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